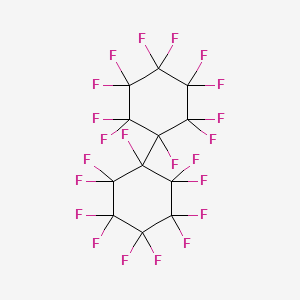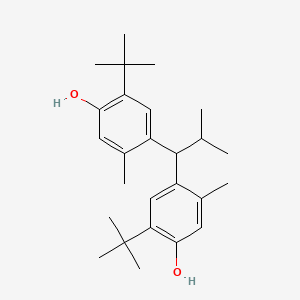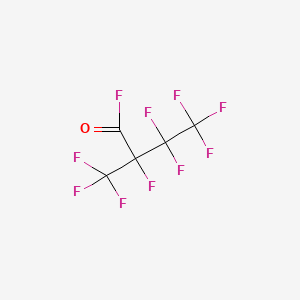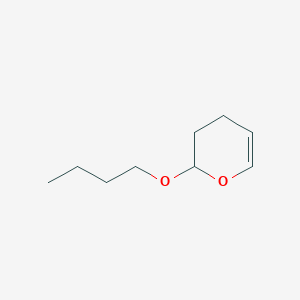
4-arsoroso-N-(carbamoylcarbamoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-arsoroso-N-(carbamoylcarbamoyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an arsenic atom, which contributes to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-arsoroso-N-(carbamoylcarbamoyl)benzamide typically involves the condensation of benzoic acid derivatives with amines under specific conditions. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth. This method is advantageous due to its eco-friendly nature, low reaction times, and high yields .
Industrial Production Methods
For industrial production, the synthesis of benzamide derivatives, including this compound, often employs high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
4-arsoroso-N-(carbamoylcarbamoyl)benzamide undergoes various chemical reactions, including:
Oxidation: The arsenic atom can be oxidized under specific conditions, leading to the formation of arsenic oxides.
Reduction: Reduction reactions can convert the arsenic atom to a lower oxidation state.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of substituted benzamide derivatives.
Wissenschaftliche Forschungsanwendungen
4-arsoroso-N-(carbamoylcarbamoyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Wirkmechanismus
The mechanism of action of 4-arsoroso-N-(carbamoylcarbamoyl)benzamide involves its interaction with cellular components, leading to the induction of apoptosis. The compound can activate the caspase cascade, resulting in programmed cell death. It also interacts with molecular targets such as Bcl-2 and p53, which are involved in the regulation of apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid, used in various pharmaceutical applications.
N-substituted benzamides: These compounds, such as declopramide, are known for their ability to induce apoptosis in cancer cells.
Carbamoyl derivatives: Compounds like 4-amino-N-(4-carbamoylphenyl)benzamide are used in industrial applications, including pigment production.
Uniqueness
4-arsoroso-N-(carbamoylcarbamoyl)benzamide is unique due to the presence of the arsenic atom, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in research focused on developing new therapeutic agents and industrial materials.
Eigenschaften
CAS-Nummer |
5425-15-0 |
|---|---|
Molekularformel |
C9H8AsN3O4 |
Molekulargewicht |
297.10 g/mol |
IUPAC-Name |
4-arsoroso-N-(carbamoylcarbamoyl)benzamide |
InChI |
InChI=1S/C9H8AsN3O4/c11-8(15)13-9(16)12-7(14)5-1-3-6(10-17)4-2-5/h1-4H,(H4,11,12,13,14,15,16) |
InChI-Schlüssel |
KXJQSDQTZBFYNM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NC(=O)NC(=O)N)[As]=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


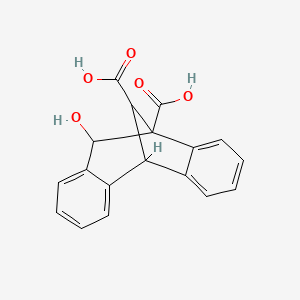
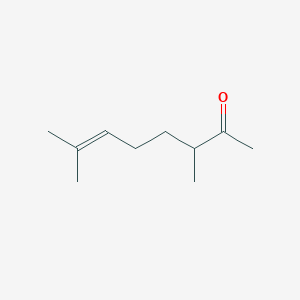

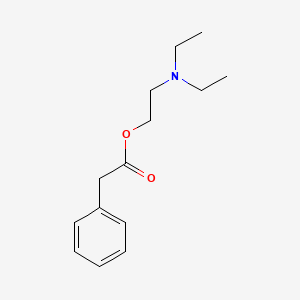
![3-Oxatricyclo[4.3.0.0~2,8~]nonane](/img/structure/B14743476.png)
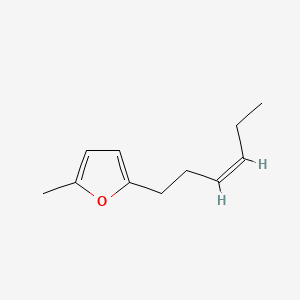
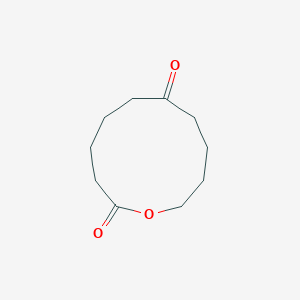
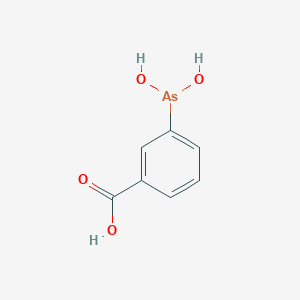
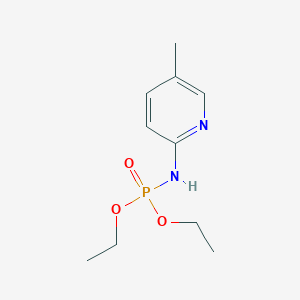
![n-[4-(Diphenylmethyl)-2-methylphenyl]acetamide](/img/structure/B14743490.png)
